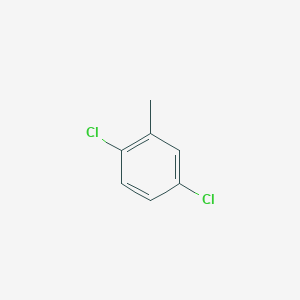

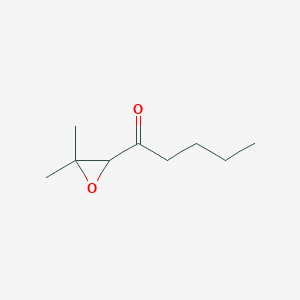

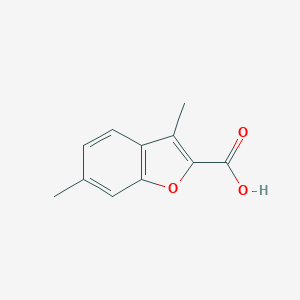

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

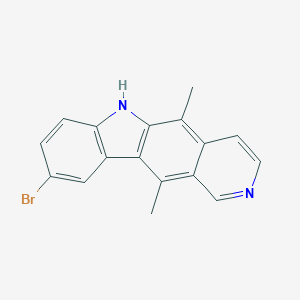

The compound of interest, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, is a derivative of benzofuran, which is a fused aromatic system combining a benzene ring with a furan ring. Benzofuran derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The structural motif of benzofuran is present in various natural products and synthetic compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been used to synthesize commercial drug molecules like benzbromarone and amiodarone . Although the specific synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not detailed in the provided papers, the general strategies for synthesizing benzofuran derivatives can be inferred.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using spectroscopic methods and quantum chemical computations. For instance, the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide were investigated through Infrared, Raman, and NMR spectroscopy, complemented by density functional theory (DFT) computations . The crystal structure of 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid reveals a dihedral angle between the carboxylic acid group and the benzofuran ring system, with hydrogen bonding playing a significant role in the crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including the formation of molecular adducts and coordination with metal ions. For example, 1-Benzofuran-2,3-dicarboxylic acid forms supramolecular adducts with different cations and can coordinate to metal ions as a ligand . The reactivity of benzofuran derivatives can be further understood through molecular electrostatic potential and frontier molecular orbitals (FMOs) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The optical, thermal, mechanical, and dielectric properties of these compounds can be studied using various techniques such as UV-Vis-NIR spectroscopy, TG/DTA analyses, Vickers microhardness measurement, and dielectric behavior investigations . The presence of substituents on the benzofuran ring can significantly affect these properties, as seen in the case of 3,5-dimethylprazole:1,3,5-benzene tricarboxylic acid molecular adduct .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The metabolism and pharmacokinetics of compounds related to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid have been explored in various studies. For example, the partial glucokinase activator PF-04937319, which shares structural similarity with benzofuran derivatives, was studied using humanized chimeric mice to predict human disposition. This research demonstrated the utility of such models in understanding the metabolism of complex molecules (Kamimura et al., 2017). Additionally, the metabolism and disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist with a benzofuran core, were investigated in humans, highlighting the role of metabolic pathways in drug disposition (Renzulli et al., 2011).

Antimicrobial and Anti-inflammatory Properties

Benzofuran derivatives, including those similar to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, have been shown to possess significant biological activities. A study on the anti-inflammatory activity of benzofuran compounds in chronic models of inflammation demonstrated their potential as anti-inflammatory agents (Lakshminarayana et al., 2015). Furthermore, benzofuran compounds have been recognized for their antimicrobial properties, indicating a broad spectrum of potential applications in treating infections (Chakrabarti et al., 1987).

Cognitive Enhancement and Neuroprotection

Research into the cognitive-enhancing and neuroprotective effects of benzofuran derivatives has uncovered promising results. A series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, which include benzofuran moieties, displayed significant antiamnestic (AA) and antihypoxic (AH) activities, suggesting potential applications in treating cognitive disorders (Ono et al., 1995).

Chemoprevention and Antitumor Activity

Benzofuran compounds, related to 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, have been explored for their chemopreventive and antitumor properties. For instance, 2-tert-butyl-4-hydroxyanisole, a benzofuran derivative, showed inhibitory effects against chemically induced neoplasia, highlighting the potential of benzofuran structures in cancer prevention and treatment (Lam et al., 1979).

Eigenschaften

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLVHFNRPEBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400057 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

16820-37-4 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.